

Molecular weight and formula of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

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Compound of Interest

Compound Name: 5-Bromo-8-nitronaphthalene-1-carboxylic acid

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An In-depth Technical Guide to 5-Bromo-8-nitronaphthalene-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **5-Bromo-8-nitronaphthalene-1-carboxylic acid**, a substituted naphthalene derivative with potential applications in chemical synthesis and drug development. Its distinct molecular structure, featuring electron-withdrawing nitro and bromo groups on the naphthalene core, imparts unique electronic and steric characteristics that make it a valuable intermediate.

Core Compound Data

The fundamental properties of **5-Bromo-8-nitronaphthalene-1-carboxylic acid** are summarized below, providing a quick reference for researchers.

Property	Value	Source
Molecular Formula	C ₁₁ H ₆ BrNO ₄	[1]
Molecular Weight	296.07 g/mol	[1]
CAS Number	65440-41-7	[1][2]
IUPAC Name	5-bromo-8-nitronaphthalene-1-carboxylic acid	
Physical Form	Solid	[3]
Purity	Typically ≥95%	[3]

Synthesis of 5-Bromo-8-nitronaphthalene-1-carboxylic acid

The synthesis of **5-Bromo-8-nitronaphthalene-1-carboxylic acid** is typically achieved through a two-step process involving the bromination of a naphthalene precursor followed by nitration.[1] A plausible and commonly employed synthetic route starts from 1-naphthoic acid.

Experimental Protocol:

Step 1: Bromination of 1-Naphthoic Acid to yield 5-Bromo-1-naphthoic acid

This procedure is based on established methods for the bromination of aromatic carboxylic acids.

- Materials: 1-Naphthoic acid, N-Bromosuccinimide (NBS), concentrated sulfuric acid.
- Procedure:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1-naphthoic acid in concentrated sulfuric acid at 0°C.
 - Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature below 5°C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture onto crushed ice.
- Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.
- The crude 5-bromo-1-naphthoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Nitration of 5-Bromo-1-naphthoic acid to yield **5-Bromo-8-nitronaphthalene-1-carboxylic acid**

This step introduces the nitro group at the 8-position of the naphthalene ring.

- Materials: 5-Bromo-1-naphthoic acid, concentrated sulfuric acid, concentrated nitric acid.
- Procedure:
 - Carefully add 5-bromo-1-naphthoic acid to a flask containing cold (0-5°C) concentrated sulfuric acid and stir until dissolved.
 - Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
 - Add the nitrating mixture dropwise to the solution of 5-bromo-1-naphthoic acid, ensuring the temperature does not exceed 10°C.
 - After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period, monitoring by TLC.
 - Once the reaction is complete, pour the mixture over ice to precipitate the crude product.
 - Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry the product.

- Purification of the final compound can be achieved by recrystallization, for instance, from a dimethylformamide (DMF)/water or toluene/heptane mixture, to yield pure **5-Bromo-8-nitronaphthalene-1-carboxylic acid**.[\[1\]](#)

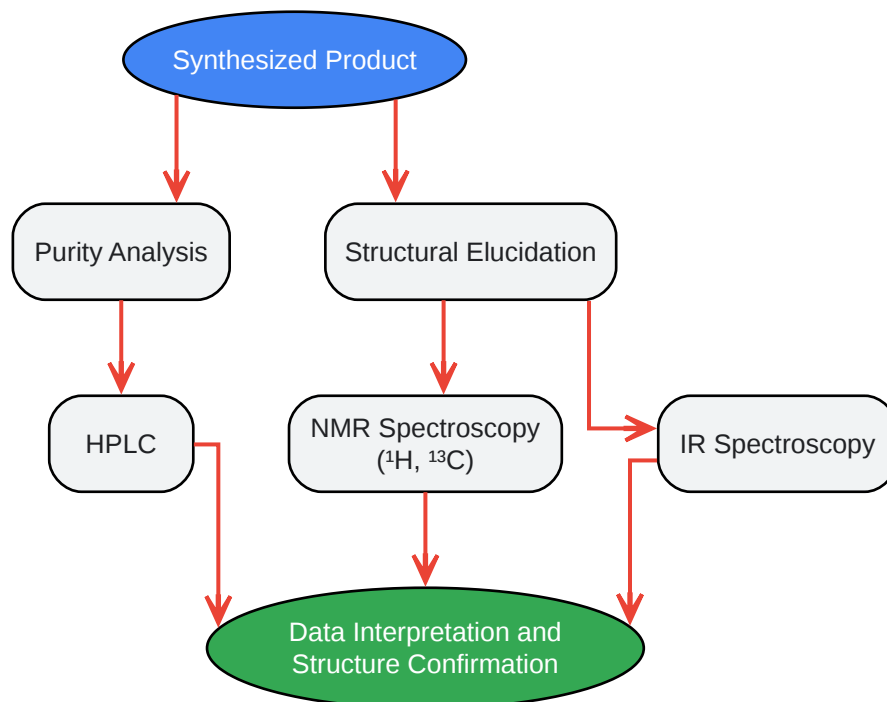
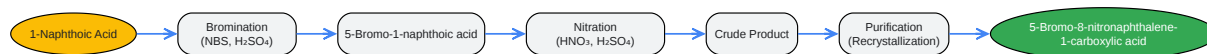
Analytical Characterization

The synthesized compound should be characterized to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential to confirm the substitution pattern on the naphthalene ring. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (around 12 ppm) in the ^1H NMR spectrum.[\[4\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad band around $2500\text{--}3300\text{ cm}^{-1}$), the C=O stretch (around $1710\text{--}1760\text{ cm}^{-1}$), and the N-O stretches of the nitro group (typically around 1530 and 1350 cm^{-1}).[\[4\]](#)[\[5\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier) would be appropriate.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis and analysis workflow for **5-Bromo-8-nitronaphthalene-1-carboxylic acid**.



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